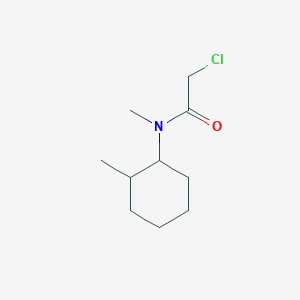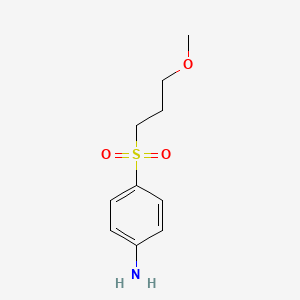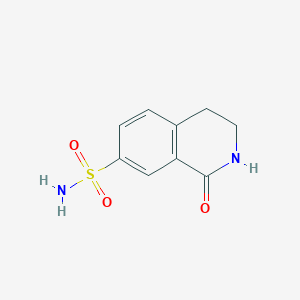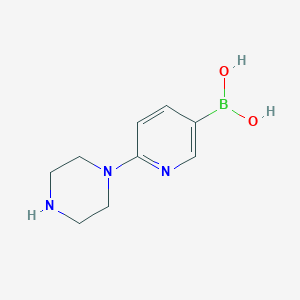
(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid” is a chemical compound that is part of the boronic acids and derivatives family . It is often used as a building block in organic synthesis .
Molecular Structure Analysis
The empirical formula of this compound is C16H25BN2O2 . The molecular weight is 288.19 .Chemical Reactions Analysis
The most important application of organoboron compounds like this one is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
This compound is a solid . The melting point ranges from 137-142°C to 165-169°C .Applications De Recherche Scientifique
Piperazine Derivatives in Drug Development
Piperazine derivatives are known for their broad therapeutic potential, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and cardio-protective agents, among others. The versatility of piperazine as a scaffold in drug design is attributed to the ease with which its substitution pattern can be modified, significantly impacting the medicinal properties of the resultant molecules. This adaptability has spurred extensive research into piperazine-based molecules, suggesting their emerging role as a flexible building block for drug discovery across a spectrum of diseases (Rathi et al., 2016).
Anti-mycobacterial Activity
The structural framework of piperazine has been explored for its potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules have been detailed, providing insights for the development of safer, selective, and cost-effective anti-mycobacterial agents. This highlights the medicinal significance of piperazine analogs in addressing global health challenges such as tuberculosis (Girase et al., 2020).
Heterocyclic N-Oxide Applications
The heterocyclic N-oxide motif, including derivatives from pyridine, has been acknowledged for its applications in organic synthesis, catalysis, and medicinal chemistry. These compounds have demonstrated anticancer, antibacterial, and anti-inflammatory activities, underscoring their utility in drug development and other advanced chemical research. The relevance of heterocyclic N-oxides in the synthesis of N-heterocycles is a testament to the ongoing innovation in the field of organic chemistry and pharmacology (Li et al., 2019).
Boronic Acid Drugs
The inclusion of boronic acids into medicinal chemistry endeavors has seen a steady increase, with several boronic acid drugs approved by regulatory agencies. The integration of boronic acid groups into drug molecules can potentially enhance their potency and pharmacokinetic profiles. This review on boronic acid drugs elucidates the discovery processes and highlights the beneficial properties of boronic acids in drug discovery, emphasizing their role in the development of novel therapeutics (Plescia & Moitessier, 2020).
Safety and Hazards
Orientations Futures
The biological data and the structure-activity relationship presented in various studies define the 6-(piperazin-1-yl)-1,3,5-triazine core as a promising starting point in ongoing efforts to develop new urgently needed schistosomicides . It also exhibited strong antiproliferative activities against the growth of Hela, SK .
Propriétés
IUPAC Name |
(6-piperazin-1-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN3O2/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11,14-15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICCVPKLABRNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCNCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716561 | |
| Record name | [6-(Piperazin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid | |
CAS RN |
1003043-67-1 | |
| Record name | B-[6-(1-Piperazinyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003043-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Piperazin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



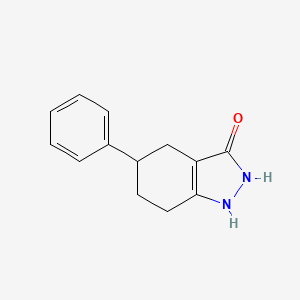
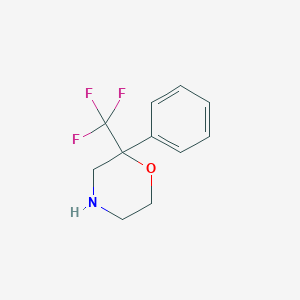

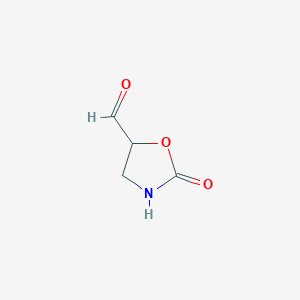

![2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide](/img/structure/B1464001.png)
![2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1464004.png)

